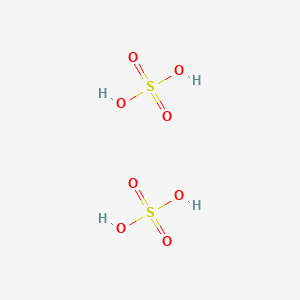

sulfuric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sulfuric acid, known in antiquity as oil of vitriol, is a mineral acid composed of sulfur, oxygen, and hydrogen, with the molecular formula H₂SO₄. It is a colorless, odorless, and viscous liquid that is miscible with water. This compound is one of the most important industrial chemicals, used in a wide range of applications from fertilizer production to chemical synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sulfuric acid is primarily produced by the contact process, which involves three main steps:

Preparation of sulfur dioxide: Sulfur dioxide is prepared by burning sulfur in the presence of excess air. [ \text{S} + \text{O}_2 \rightarrow \text{SO}_2 ]

Conversion of sulfur dioxide to sulfur trioxide: Sulfur dioxide reacts with oxygen in the presence of a vanadium pentoxide catalyst at temperatures between 400°C and 450°C. [ 2\text{SO}_2 + \text{O}_2 \leftrightarrow 2\text{SO}_3 ]

Conversion of sulfur trioxide to this compound: Sulfur trioxide is absorbed in concentrated this compound to form oleum, which is then diluted with water to produce this compound. [ \text{H}_2\text{SO}_4 + \text{SO}_3 \rightarrow \text{H}_2\text{S}_2\text{O}_7 ] [ \text{H}_2\text{S}_2\text{O}_7 + \text{H}_2\text{O} \rightarrow 2\text{H}_2\text{SO}_4 ]

Análisis De Reacciones Químicas

Sulfuric acid undergoes various types of chemical reactions, including:

Oxidation: this compound acts as a strong oxidizing agent, especially at high concentrations. For example, it oxidizes metals such as copper and zinc. [ \text{Cu} + 2\text{H}_2\text{SO}_4 \rightarrow \text{CuSO}_4 + 2\text{H}_2\text{O} + \text{SO}_2 ]

Dehydration: this compound is a powerful dehydrating agent, removing water from organic compounds such as sugars. [ \text{C}{12}\text{O}_6 \xrightarrow{\text{H}_2\text{SO}_4} 6\text{C} + 6\text{H}_2\text{O} ]

Substitution: this compound can react with salts to produce hydrogen chloride gas. [ \text{NaCl} + \text{H}_2\text{SO}_4 \rightarrow \text{NaHSO}_4 + \text{HCl} ]

Aplicaciones Científicas De Investigación

Sulfuric acid is widely used in scientific research and industrial applications:

Biology: this compound is used in the preparation of biological samples for analysis.

Medicine: It is used in the production of certain pharmaceuticals and in the treatment of wastewater.

Industry: This compound is essential in the production of fertilizers, detergents, and explosives.

Mecanismo De Acción

Sulfuric acid exerts its effects through several mechanisms:

Dehydration: It removes water from organic compounds, leading to charring and carbonization.

Oxidation: It acts as an oxidizing agent, converting metals and other substances to their oxidized forms.

Comparación Con Compuestos Similares

Sulfuric acid can be compared with other strong acids such as:

Hydrochloric acid (HCl): A strong acid used in metal pickling and cleaning.

Nitric acid (HNO₃): A strong oxidizing agent used in the production of fertilizers and explosives.

Phosphoric acid (H₃PO₄): A weaker acid used in food additives and rust removal.

This compound is unique due to its strong dehydrating properties and its ability to act as both an oxidizing and dehydrating agent.

Propiedades

Número CAS |

384858-26-8 |

|---|---|

Fórmula molecular |

H4O8S2 |

Peso molecular |

196.16 g/mol |

Nombre IUPAC |

sulfuric acid |

InChI |

InChI=1S/2H2O4S/c2*1-5(2,3)4/h2*(H2,1,2,3,4) |

Clave InChI |

CBXWGGFGZDVPNV-UHFFFAOYSA-N |

SMILES canónico |

OS(=O)(=O)O.OS(=O)(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-amine](/img/structure/B14248825.png)

![7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol](/img/structure/B14248842.png)

![2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol](/img/structure/B14248854.png)

![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane)](/img/structure/B14248855.png)

![N-[1-(2,4-Dimethoxyphenyl)ethyl]benzamide](/img/structure/B14248856.png)

![4-[3,5-Bis(phenylmethoxy)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14248861.png)

![11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol](/img/structure/B14248877.png)